N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide
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Overview
Description
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a fluorobenzamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzofuran and thiazole derivatives, have been reported to exhibit diverse biological activities . They have been associated with anticancer, antibacterial, anti-oxidative, and anti-viral activities
Mode of Action
Benzofuran and thiazole derivatives are known to interact with various cellular targets, leading to changes in cell function . The specific interactions of this compound with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Benzofuran and thiazole derivatives have been associated with various biochemical pathways related to their reported biological activities
Result of Action
Compounds with similar structures have been reported to exhibit various biological effects, including anticancer activity
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-fluorobenzamide are largely determined by its benzofuran core . Benzofuran derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer properties . They can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .
Molecular Mechanism
Benzofuran derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide typically involves multiple steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Formation of Thiazole Ring: The thiazole ring is often synthesized via cyclization reactions involving thiourea and α-haloketones.
Coupling Reactions: The final step involves coupling the benzofuran and thiazole intermediates with 3-fluorobenzoyl chloride under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, converting it to an amine.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran derivative with antimicrobial properties.
Uniqueness
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide is unique due to its combination of benzofuran, thiazole, and fluorobenzamide moieties, which confer distinct biological activities and potential therapeutic applications .
Biological Activity
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of a benzofuran scaffold, a thiazole ring, and a benzamide moiety. The structural formula can be represented as follows:
This structure allows for multiple chemical interactions, enhancing its potential pharmacological properties. The presence of both the benzofuran and thiazole rings is crucial for its bioactivity, as they modulate enzyme and receptor activities.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been studied against various bacterial strains, including:
Bacterial Strain | Activity |
---|---|
Staphylococcus aureus | Effective |
Escherichia coli | Effective |
Pseudomonas aeruginosa | Moderate |
The thiazole and benzofuran components enhance the compound's ability to interact with biological targets effectively, leading to significant antibacterial effects.
Anticancer Activity
The compound has also shown potential as an anticancer agent . In vitro studies have demonstrated its ability to induce apoptosis in cancer cells. For instance, it was tested on MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines, exhibiting IC50 values in the range of 0.04–1.5 μM for inhibiting cell growth .
The mechanism of action involves:
- Inhibition of Specific Molecular Targets : The compound interacts with enzymes or receptors that play critical roles in cancer cell proliferation.
- Induction of Apoptosis : Treatment with the compound resulted in significant DNA fragmentation and increased apoptotic cell populations compared to untreated controls.
Study 1: Anticancer Efficacy
In a study examining the effects of this compound on MCF-7 cells:
- Concentration : 2.0 μM
- Results :
- Early apoptosis: 5.33%
- Late apoptosis: 20.53%
- Total apoptotic cells: 37.11% compared to 1.36% in untreated controls.
These findings suggest that this compound effectively triggers apoptotic pathways in cancer cells .
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating strong antibacterial activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Intermediates : Synthesis begins with the formation of benzofuran and thiazole intermediates.
- Coupling Reactions : These intermediates are coupled under controlled conditions using reagents such as ethylating agents and thionyl chloride.
- Purification : Advanced purification techniques are employed to ensure high yield and purity.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can modulate receptor activities that are pivotal in cell signaling processes related to growth and apoptosis.
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3S/c1-2-25-16-8-4-5-12-10-17(26-18(12)16)15-11-27-20(22-15)23-19(24)13-6-3-7-14(21)9-13/h3-11H,2H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDOSMQCGNMHLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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